Physicochemical Profile of 1-Bromo-3,5-dimethyladamantane: A Technical Guide
Physicochemical Profile of 1-Bromo-3,5-dimethyladamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3,5-dimethyladamantane is a halogenated organic compound featuring a rigid, tricyclic adamantane (B196018) core.[1] This synthetic intermediate plays a crucial role in the pharmaceutical industry, primarily as a precursor in the synthesis of Memantine, a drug used in the management of moderate to severe Alzheimer's disease.[2] Its unique cage-like structure imparts specific physicochemical properties, including high thermal stability and lipophilicity, which are of significant interest in medicinal chemistry and organic synthesis.[1][3] This document provides a comprehensive overview of the physicochemical characteristics of 1-Bromo-3,5-dimethyladamantane, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes.
Physicochemical Characteristics
1-Bromo-3,5-dimethyladamantane is typically a white to off-white crystalline solid or a clear, colorless to pale yellow liquid at room temperature.[1][2][4] It is characterized by its low solubility in polar solvents like water and better solubility in nonpolar organic solvents such as chloroform (B151607), dichloromethane, and methanol.[1][2]
General and Physical Properties
The following table summarizes the key physical and chemical properties of 1-Bromo-3,5-dimethyladamantane.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉Br | [5][6] |
| Molecular Weight | 243.18 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid or clear colorless to pale yellow liquid | [1][2][4] |
| Boiling Point | 201 °C (lit.) | [4][5] |
| Density | 1.224 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index (n20/D) | 1.52 (lit.) | [4][5] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [4] |
| Solubility | Sparingly soluble in water; Soluble in Chloroform, Dichloromethane, and Methanol | [1][2] |
| Storage Temperature | 2-8 °C | [2][5] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 1-Bromo-3,5-dimethyladamantane. While detailed spectral data with peak assignments are not extensively available in the public domain, ¹H NMR spectra are referenced in several chemical databases.
| Spectral Data Type | Description | Reference |
| ¹H NMR | Spectra available in CDCl₃. | [7][8] |
| Mass Spectrometry | Data available through NIST Mass Spectrometry Data Center. | [8] |
Experimental Protocols
The synthesis of 1-Bromo-3,5-dimethyladamantane is a key process for its utilization as a pharmaceutical intermediate. The primary synthetic route involves the bromination of 1,3-dimethyladamantane (B135411).
Synthesis of 1-Bromo-3,5-dimethyladamantane
Method 1: Bromination using Bromine and HBr in Acetic Acid
This method involves the direct bromination of 1,3-dimethyladamantane.
-
Materials: 1,3-dimethyladamantane, Bromine, Hydrobromic acid in Acetic Acid (HBr in AcOH), Methylene Dichloride (MDC), 5% Sodium Hydrosulfite solution, Deionized (DM) Water.[9]
-
Procedure:
-
Charge 1,3-dimethyladamantane (100 gm, 0.6 moles) and HBr in AcOH (1 ml) into a reaction vessel at 25-30 °C.[9]
-
Heat the reaction mixture to 50-55 °C.[9]
-
Slowly add bromine (124.7 ml, 2.41 moles) drop-wise at 50-55 °C.[9]
-
Maintain the reaction at this temperature for 12 hours.[9]
-
Distill off the excess bromine atmospherically up to 85 °C.[9]
-
Cool the reaction mixture to 25-30 °C and add MDC (800 ml). Stir for 30 minutes.[9]
-
Cool the MDC mixture to 5 °C and add a 5% solution of sodium hydrosulfite in DM water (1500 ml) drop-wise.[9]
-
Separate the MDC layer and wash it twice with DM water (100 ml).[9]
-
Distill off the MDC completely to obtain an oily residue of 1-Bromo-3,5-dimethyladamantane.[9]
-
Method 2: Bromination using Bromine and a Catalyst
This alternative method utilizes a catalyst to facilitate the bromination.
-
Materials: 1,3-dimethyladamantane, Liquid Bromine, Benzoyl Peroxide, Chloroform, Anhydrous Sodium Sulfate (B86663).[10]
-
Procedure:
-
In a 500ml four-hole flask equipped with a mechanical stirrer, reflux condenser, thermometer, and constant pressure funnel, add 1,3-dimethyladamantane (82.2 grams, 0.5 mol) and benzoyl peroxide (3.3 grams).[10]
-
Heat the mixture to 65 °C.[10]
-
Add liquid bromine (640 grams, 4.0 mol) drop-wise and stir for 6 hours.[10]
-
After the reaction is complete (monitored by vapor detection), reclaim the excess bromine (544 grams).[10]
-
Cool the reaction solution to 35 °C and extract twice with chloroform (80 ml).[10]
-
Dry the combined organic phase with anhydrous sodium sulfate and filter.[10]
-
Remove the chloroform under reduced pressure to yield 1-Bromo-3,5-dimethyladamantane.[10]
-
Visualizations
Synthesis and Work-up Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-Bromo-3,5-dimethyladamantane as described in the experimental protocols.
Caption: Synthesis and Purification Workflow.
Application in Drug Synthesis
1-Bromo-3,5-dimethyladamantane is a key intermediate in the synthesis of Memantine. The following diagram shows its role in this process.
Caption: Role in Memantine Synthesis.
Safety and Handling
Conclusion
1-Bromo-3,5-dimethyladamantane is a well-characterized synthetic intermediate with defined physicochemical properties. Its rigid, cage-like structure and functionalization make it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the production of Memantine. The synthesis protocols outlined provide a basis for its laboratory-scale and industrial production. Further research into its reactivity and the development of more efficient synthetic routes could further enhance its utility in medicinal chemistry and materials science.
References
- 1. guidechem.com [guidechem.com]
- 2. 1-Bromo-3,5-dimethyladamantane | 941-37-7 [chemicalbook.com]
- 3. 1-Bromo-3,5-dimethyladamantane|CAS 941-37-7 [benchchem.com]
- 4. 1-bromo-3,5-dimethyladamantane [extendabio.com]
- 5. 1-Bromo-3,5-dimethyladamantane - Protheragen [protheragen.ai]
- 6. 1-Bromo-3,5-dimethyladamantane synthesis - chemicalbook [chemicalbook.com]
- 7. 1-Bromo-3,5-dimethyladamantane(941-37-7) 1H NMR [m.chemicalbook.com]
- 8. 1-Bromo-3,5-dimethyladamantane | C12H19Br | CID 98317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 10. CN102617277B - Synthesis method of 1-boro-3,5-dimethyladamantane - Google Patents [patents.google.com]
